Paliroden

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

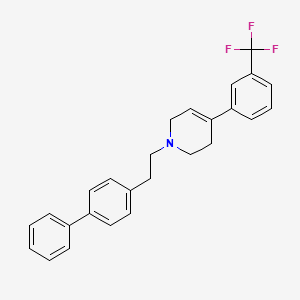

Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEWKIDCGDXBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870180 | |

| Record name | Paliroden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188396-77-2 | |

| Record name | Paliroden [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paliroden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paliroden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIRODEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paliperidone's Mechanism of Action in Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the active metabolite of risperidone, is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its primary mechanism of action is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][4] Beyond its established effects on neurotransmitter systems, emerging evidence suggests that paliperidone may exert a positive influence on neurogenesis, the process of generating new neurons. This is a critical area of research, as impaired neuroplasticity and neurogenesis have been implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

This technical guide provides an in-depth exploration of the molecular mechanisms through which paliperidone is thought to influence neurogenesis. It details the key signaling pathways involved, summarizes relevant quantitative data from preclinical and clinical studies, outlines common experimental protocols, and provides visual representations of these complex interactions.

Core Signaling Pathways Implicated in Paliperidone-Mediated Neurogenesis

Paliperidone's pro-neurogenic effects appear to be mediated through the modulation of several interconnected intracellular signaling cascades that are crucial for neuronal survival, proliferation, and differentiation.

The Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a central regulator of cell survival and metabolism. Paliperidone has been shown to exert neuroprotective effects through the activation of this pathway. In preclinical models, paliperidone protected prefrontal cortical neurons from damage induced by the NMDA receptor antagonist MK-801, a compound used to model aspects of schizophrenia. This neuroprotection was associated with increased phosphorylation of both Akt1 and Glycogen Synthase Kinase 3β (GSK-3β).

Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and subsequent inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that, when active, can promote apoptosis and inhibit cell proliferation. Therefore, by inhibiting GSK-3β, paliperidone promotes cell survival and may facilitate neurogenesis. These protective effects of paliperidone were blocked by a PI3K inhibitor, confirming the upstream role of the PI3K/Akt pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a critical role in neurodevelopment and adult neurogenesis. GSK-3β is a key negative regulator of the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

By inhibiting GSK-3β, paliperidone may mimic the effects of Wnt signaling. The inhibition of GSK-3β allows β-catenin to accumulate, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors. This complex then activates the transcription of target genes involved in cell proliferation, differentiation, and neuronal maturation, thereby promoting neurogenesis.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that is essential for neuronal survival, differentiation, and synaptic plasticity. Studies have shown that treatment with paliperidone can increase serum BDNF levels in patients with first-episode schizophrenia. This increase in BDNF is correlated with clinical improvement.

BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the autophosphorylation of the receptor and the activation of several downstream signaling cascades, including the PI3K/Akt pathway. By activating the Akt pathway, BDNF signaling leads to the inhibition of GSK-3β and the promotion of downstream effects conducive to neurogenesis and neuronal survival.

cAMP Response Element-Binding Protein (CREB) Signaling

CREB is a nuclear transcription factor that acts as a convergence point for multiple signaling pathways, including the BDNF-TrkB and Akt pathways. The phosphorylation of CREB at the Serine 133 residue is a critical event for its activation, enabling it to bind to cAMP response elements (CRE) in the promoter regions of target genes. These target genes are involved in various aspects of neuronal function, including neuronal survival, differentiation, and synaptic plasticity.

By stimulating upstream pathways like BDNF/TrkB and Akt, paliperidone can lead to the phosphorylation and activation of CREB. This, in turn, drives the expression of genes necessary for the different stages of neurogenesis, from the proliferation of neural progenitors to the maturation and integration of new neurons.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of paliperidone on markers related to neurogenesis.

Table 1: Effect of Paliperidone on Serum BDNF Levels in First-Episode Schizophrenia Patients

| Treatment Group | N | Duration | Baseline BDNF (mean ± SD) | Post-treatment BDNF (mean ± SD) | P-value (vs. Baseline) |

| Paliperidone | 47 | 12 weeks | Not specified | Increased | < 0.01 |

| Risperidone | 47 | 12 weeks | Not specified | Increased | < 0.01 |

| Data adapted from a study on first-episode schizophrenia patients. A significant increase in serum BDNF levels was observed in both treatment groups after 12 weeks. |

Table 2: Neuroprotective Effects of Paliperidone Against MK-801 Induced Damage in Prefrontal Cortical Neurons

| Assay | Condition | Outcome | P-value |

| MTT Metabolism Assay | MK-801 + Paliperidone | Inhibition of MK-801 induced neurotoxicity | < 0.01 |

| LDH Activity Assay | MK-801 + Paliperidone | Inhibition of MK-801 induced neurotoxicity | < 0.01 |

| Neurite Outgrowth | MK-801 + Paliperidone | Retardation of MK-801-mediated inhibition of neurite outgrowth | < 0.01 |

| Akt1 Phosphorylation | MK-801 + Paliperidone | Reversal of MK-801-induced decrease in phosphorylation | < 0.01 |

| GSK-3β Phosphorylation | MK-801 + Paliperidone | Reversal of MK-801-induced decrease in phosphorylation | < 0.01 |

| Data adapted from a study using mouse embryonic prefrontal cortical neurons. |

Experimental Protocols

The findings described in this guide are based on a variety of preclinical and clinical experimental designs. Below are detailed methodologies for key experiments.

In Vitro Neuroprotection Assay

-

Cell Culture: Primary prefrontal cortical neurons are isolated from mouse embryos (e.g., embryonic day 15-16). Cells are dissociated and plated on poly-L-lysine-coated culture plates or coverslips. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

Treatment Protocol: After a period of stabilization in culture (e.g., 7 days), neurons are pre-treated with varying concentrations of paliperidone for a specified time (e.g., 1 hour). Subsequently, the neurotoxic agent MK-801 (an NMDA receptor antagonist) is added to the culture medium to induce neuronal damage. Control groups include vehicle-treated cells and cells treated with MK-801 or paliperidone alone.

-

Viability and Toxicity Assays:

-

MTT Assay: To assess cell viability, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cultures. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically.

-

LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells is quantified using a colorimetric assay kit.

-

-

Western Blot Analysis: To analyze the activation of signaling pathways, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of Akt, GSK-3β, and other proteins of interest. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

Animal Models and In Vivo Neurogenesis Analysis

-

Animal Models:

-

Maternal Immune Activation (MIA) Model: Pregnant mice are injected with a viral mimetic, polyinosinic:polycytidylic acid (Poly I:C), to induce an immune response. The offspring of these mice exhibit behavioral and neurochemical abnormalities relevant to schizophrenia.

-

Chronic Restraint Stress Model: Rats or mice are subjected to daily periods of restraint stress for several weeks to induce a depressive-like phenotype and impair neurogenesis.

-

-

Drug Administration: Adult offspring from the MIA model or stressed animals are treated chronically with paliperidone (e.g., 0.05-1 mg/kg, i.p. or oral gavage) or vehicle for a period of several weeks (e.g., 21 days).

-

BrdU Labeling for Cell Proliferation: To label newly synthesized DNA in dividing cells, animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This is typically done over several days at the end of the treatment period.

-

Immunohistochemistry and Stereology: After a survival period (e.g., 24 hours for proliferation or 3-4 weeks for survival and differentiation studies), animals are euthanized, and their brains are sectioned. Immunohistochemistry is performed using antibodies against BrdU to identify the labeled cells. Co-labeling with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., DCX) can be used to assess cell fate. The total number of BrdU-positive cells in the dentate gyrus of the hippocampus is then quantified using unbiased stereological methods.

Conclusion and Future Directions

The evidence presented in this guide indicates that paliperidone's mechanism of action extends beyond simple receptor antagonism to encompass the modulation of intracellular signaling pathways critical for neurogenesis and neuroprotection. By activating the Akt pathway and subsequently inhibiting GSK-3β, paliperidone influences both the Wnt/β-catenin and BDNF-TrkB signaling cascades. These actions converge on the activation of transcription factors like CREB, ultimately promoting the expression of genes that support neuronal survival, growth, and plasticity.

These findings have significant implications for the therapeutic use of paliperidone. Its potential to enhance neurogenesis could contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive deficits that are often more debilitating and less responsive to traditional antipsychotics.

Future research should aim to further elucidate the precise molecular targets of paliperidone within these pathways and to validate these preclinical findings in larger clinical cohorts. Investigating the long-term effects of paliperidone on hippocampal volume and function in patients would be a crucial next step. A deeper understanding of these pro-neurogenic mechanisms will be invaluable for the development of novel therapeutic strategies that aim to restore neural plasticity in psychiatric disorders.

References

Paliroden's Role in Neuronal Progenitor Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Paliroden (SR57667B) and its role in the differentiation of neuronal progenitor cells. This compound is a non-peptidic, orally active neurotrophic compound that has demonstrated potential in stimulating neurogenesis, a process critical for brain repair and plasticity.[1][2] This document synthesizes available data on its mechanism of action, its effects in both in vitro and in vivo models, and the putative signaling pathways involved. Detailed experimental protocols and structured data tables are provided to support further research and development in this area.

Mechanism of Action

This compound's primary mechanism is centered on its neurotrophic and neuroprotective properties.[1] It is suggested to function as an agonist of the 5-HT1A receptor, a key target in modulating neuronal activity and development.[3] The activation of 5-HT1A receptors is known to initiate downstream signaling cascades that promote neuronal survival and differentiation.[4] Additionally, some studies suggest that this compound may also act as an irreversible inhibitor of monoamine oxidase B (MAOB). The compound has been shown to increase the formation of both neural progenitors and mature neurons, with an efficacy comparable to natural neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from studies on adult rat neural stem cells and animal models of neurogenesis.

Table 1: In Vitro Efficacy of this compound

| Parameter | Effective Concentration Range | Observed Effect | Reference |

|---|

| Neuronal & Progenitor Cell Formation | 1 nM - 100 nM | Increased rate of formation, similar to NGF or BDNF | |

Table 2: In Vivo Effects of this compound in Rat Models

| Model | Dosage | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Non-lesioned Adult Rat | 5 mg/kg p.o. | Progenitor Proliferation (BrdU, Ki67) | Strong increase | |

| Non-lesioned Adult Rat | 5 mg/kg p.o. | Neuronal Differentiation (Double-Cortin) | Strong increase | |

| Lesioned Adult Rat (Vincristine-induced) | Not Specified | NSC Migration Distance | 3-fold increase from lateral ventricle | |

| Lesioned Adult Rat (Vincristine-induced) | Not Specified | NSC Arrival at Lesion Site | Increased number of cells |

| Lesioned Adult Rat (Vincristine-induced) | Not Specified | Neuronal Differentiation at Lesion Site | Enhanced | |

Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound

This compound is believed to exert its pro-neurogenic effects primarily through the activation of the 5-HT1A receptor. This initiates a G-protein coupled signaling cascade that can involve multiple downstream effectors, including the MAPK/ERK and PI3K/Akt pathways. These pathways converge on the activation of key transcription factors such as CREB (cAMP response element-binding protein), which is a critical regulator of genes involved in neuronal survival, proliferation, and differentiation, including BDNF.

Experimental Workflow

The general workflow for assessing the impact of this compound on neuronal progenitor cells involves the isolation of stem cells, their propagation as neurospheres, induction of differentiation with the compound, and subsequent analysis using immunocytochemistry and other molecular techniques.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the primary literature for studying this compound and standard neural stem cell techniques.

Protocol 1: Adult Neural Stem Cell (NSC) Isolation and Neurosphere Culture

-

Dissection: Euthanize adult rats according to approved institutional guidelines. Dissect the brain and isolate the subependymal zone (SEZ) tissue lining the lateral ventricles under sterile conditions.

-

Digestion: Mince the tissue and incubate in a dissociation medium (e.g., DMEM/F12 with papain and DNase I) at 37°C for 30-45 minutes.

-

Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in NSC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, EGF, and bFGF), and plate in non-adherent culture flasks.

-

Culture: Incubate at 37°C, 5% CO2. Neurospheres, free-floating clusters of NSCs and progenitors, should form within 7-10 days.

-

Passaging: Collect neurospheres, dissociate them back into single cells using a trypsin-like enzyme, and re-plate in fresh proliferation medium to expand the culture.

Protocol 2: In Vitro NSC Differentiation Assay

-

Preparation: Collect mature neurospheres (7-12 days old) and dissociate them into a single-cell suspension.

-

Plating: Plate the cells onto adhesive culture plates (e.g., coated with poly-L-ornithine and laminin) at a density of 5x10^4 to 1x10^5 cells/mL.

-

Differentiation Induction: Culture the cells in a differentiation medium (proliferation medium without the mitogens EGF and bFGF).

-

Treatment: Add this compound to the differentiation medium at final concentrations ranging from 1 nM to 100 nM. Include a vehicle-only control and a positive control (e.g., BDNF).

-

Incubation: Culture for 5-7 days to allow for differentiation into neurons and glia.

-

Fixation: After the incubation period, fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature for subsequent analysis.

Protocol 3: Immunocytochemistry for Cell Fate Analysis

-

Permeabilization: After fixation, wash the cells with PBS and permeabilize with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C. Use markers for different cell types:

-

Proliferating Progenitors: Anti-Ki67 or Anti-BrdU (requires prior BrdU incorporation).

-

Immature/Mature Neurons: Anti-Doublecortin (DCX) or Anti-β-III-tubulin.

-

Astrocytes: Anti-GFAP.

-

-

Secondary Antibody Incubation: Wash with PBS and incubate with species-specific fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining & Mounting: Counterstain nuclei with DAPI, wash, and mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of cells positive for each marker relative to the total number of DAPI-stained nuclei in multiple random fields per condition.

Disclaimer: This document is intended for informational and research purposes only. The signaling pathways described are based on current scientific understanding of related compounds and may require further direct validation for this compound. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations.

References

- 1. Effects of this compound (SR57667B) and Xaliproden on Adult Brain Neu...: Ingenta Connect [ingentaconnect.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Assessment of Paliperidone in Alzheimer's Disease Models: A Technical Whitepaper

Disclaimer: Initial searches for "Paliroden" in the context of preclinical Alzheimer's disease research did not yield any results. This document focuses on "Paliperidone," the primary active metabolite of risperidone, for which relevant preclinical data in neuroinflammatory and cognitive deficit models exist.

This technical guide provides a comprehensive overview of the preclinical research on paliperidone, an atypical antipsychotic, in models relevant to Alzheimer's disease (AD). The content is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of paliperidone in models exhibiting pathologies relevant to Alzheimer's disease, such as neuroinflammation and cognitive deficits.

Table 1: Receptor Binding Affinity of Paliperidone

| Receptor | Affinity (Ki, nM) | Reference |

| Dopamine D2 | High | [1][2][3] |

| Serotonin 5-HT2A | High | [1][4] |

| Serotonin 5-HT7 | High | |

| Histamine H1 | High | |

| Adrenergic α1 | High | |

| Adrenergic α2 | High |

Table 2: Effects of Paliperidone on Neuroinflammation Markers in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

| Marker | Treatment Group | Result | Reference |

| TLR-4 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| MyD88 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| TNF-α Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| IL-1β Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| NF-κB (p65) Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| iNOS Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |

| COX-2 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase |

Table 3: Behavioral Effects of Paliperidone in Animal Models

| Animal Model | Behavioral Test | Paliperidone Dose | Outcome | Reference |

| LPS-induced cognitive impairment | Not Specified | Not Specified | Neuroprotective potential, improves cognition and memory | |

| MK-801 induced hyperlocomotion | Locomotor Activity | 0.73 µmol/kg (oral) | Significant decrease in hyperlocomotor activity | |

| D-amphetamine induced hyperlocomotion | Locomotor Activity | 0.8 mg/kg | Inhibition of hypermotility | |

| Prenatal LPS challenge | Reflex, Sensorimotor, and Anxiety Behavior | Not Specified | Prevention of deficits |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of paliperidone in AD-relevant models.

2.1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Animal Model: Adult male rats.

-

Objective: To investigate the anti-inflammatory effects of paliperidone on LPS-induced neuroinflammation.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

Paliperidone (1mg/kg, i.p.) or vehicle is administered.

-

After a set pre-treatment time, lipopolysaccharide (LPS) from E. coli (0.5mg/kg) is administered intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.) to induce a neuroinflammatory response.

-

After a specified time post-LPS injection, animals are sacrificed, and brain tissue (e.g., prefrontal cortex, hippocampus) is collected for analysis.

-

-

Analysis:

-

Western Blotting: To quantify the protein levels of key inflammatory markers such as TLR-4, MyD88, NF-κB, TNF-α, IL-1β, iNOS, and COX-2.

-

RT-PCR: To measure the mRNA expression levels of the inflammatory markers.

-

Behavioral Tests: To assess cognitive functions, such as learning and memory, using tests like the Morris water maze.

-

2.2. Models of Amyloid-β and Tau Pathology

While direct studies of paliperidone on amyloid-β and tau are limited, the following are standard preclinical models used to evaluate potential therapeutics for these core AD pathologies.

-

Amyloid-β Induced Model:

-

Animal Model: Typically rats or mice.

-

Procedure: Intracerebroventricular or intrahippocampal injection of amyloid-β peptides (e.g., Aβ1-42) to induce plaque-like deposits and cognitive deficits.

-

-

Transgenic Mouse Models of Tauopathy:

-

Animal Model: Mice genetically engineered to overexpress human tau with mutations found in familial frontotemporal dementia (e.g., P301S or P301L mutations). These models develop neurofibrillary tangle-like pathology.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in the preclinical research of paliperidone.

References

Paliroden's Indirect Modulation of Glutamate Receptor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paliperidone, an atypical antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While not a direct ligand for glutamate receptors, emerging evidence indicates that paliperidone indirectly modulates the glutamatergic system, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR2. This technical guide synthesizes the current understanding of this indirect modulation, focusing on the downstream signaling pathways and presenting relevant experimental data and methodologies. The primary mechanism appears to be a neuroprotective effect against glutamate-induced excitotoxicity, mediated by the Akt1/GSK3β signaling pathway.

Introduction: The Indirect Link between Paliperidone and Glutamate

Schizophrenia is associated with dysregulation of multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of the disorder. Paliperidone, the active metabolite of risperidone, is a potent antagonist of serotonin 2A (5-HT2A) and dopamine D2 receptors.[1][2][3] Its therapeutic action is believed to stem from the blockade of these receptors.

While paliperidone does not bind directly to glutamate receptors, it has been shown to normalize extracellular glutamate levels in the prefrontal cortex of animal models. Furthermore, studies have demonstrated a neuroprotective effect of paliperidone against glutamate-induced toxicity. This suggests an indirect modulatory role on the glutamate system, which may contribute to its overall therapeutic profile. This guide focuses specifically on the downstream effects of paliperidone that may influence the function and expression of the AMPA receptor subunit GluR2.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of paliperidone in the context of glutamate-induced toxicity. It is important to note the absence of direct binding affinity data for paliperidone on GluR2, as this is not its primary target.

Table 1: Effects of Paliperidone on Cell Viability in Glutamate-Induced Toxicity

| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | % Increase in Cell Viability (p-value) | Reference |

| SK-N-SH | Glutamate-induced toxicity | MTT Assay | Not Specified | Statistically Significant (p<0.05) | |

| SK-N-SH | Glutamate-induced toxicity | LDH Assay | Not Specified | Statistically Significant (p<0.05) |

Table 2: Effects of Paliperidone on Apoptosis and Oxidative Stress in Glutamate-Induced Toxicity

| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | Effect (p-value) | Reference |

| SK-N-SH | Glutamate-induced toxicity | Apoptosis Rate | Not Specified | Retarded glutamate-mediated promotion of apoptosis (p<0.05) | |

| SK-N-SH | Glutamate-induced toxicity | Reactive Oxygen Species (ROS) Levels | Not Specified | Retarded glutamate-mediated promotion of ROS (p<0.05) |

Table 3: Effects of Paliperidone on Akt1 and GSK3β Signaling in Glutamate-Induced Toxicity

| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | Effect (p-value) | Reference |

| SK-N-SH | Glutamate-induced toxicity | Akt1 Gene Expression and Phosphorylation | Not Specified | Reversed glutamate-induced decreases (p<0.05) | |

| SK-N-SH | Glutamate-induced toxicity | GSK3β Gene Expression and Phosphorylation | Not Specified | Reversed glutamate-induced decreases (p<0.05) |

Signaling Pathways

The neuroprotective effects of paliperidone against glutamate excitotoxicity are mediated, at least in part, by the Akt1/GSK3β signaling pathway. This pathway is crucial for cell survival and is implicated in the pathophysiology of schizophrenia.

Caption: Paliperidone's indirect influence on glutamate signaling.

Experimental Protocols

This section outlines the general methodologies employed in the studies that form the basis of our current understanding of paliperidone's effects on glutamate-related neuroprotection.

In Vivo Microdialysis for Extracellular Glutamate Measurement

-

Objective: To measure the concentration of extracellular glutamate in the brain of freely moving animals following paliperidone administration.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the prefrontal cortex.

-

Secure the cannula with dental cement and anchor screws.

-

Allow for a post-operative recovery period of at least 48 hours.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

Administer paliperidone (or vehicle control) systemically (e.g., intraperitoneally).

-

Continue collecting dialysate samples to monitor changes in glutamate concentration over time.

-

-

Analysis:

-

Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

Caption: Workflow for in vivo microdialysis.

Western Blotting for GluR2 and Signaling Protein Expression

-

Objective: To quantify the protein expression and phosphorylation status of GluR2, Akt1, and GSK3β in neuronal cell cultures or brain tissue homogenates after paliperidone treatment.

-

Sample Preparation:

-

Treat neuronal cell cultures (e.g., SK-N-SH) or animal models with paliperidone and/or glutamate.

-

Lyse cells or homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total GluR2, phospho-GluR2, total Akt1, phospho-Akt1 (Ser473), total GSK3β, and phospho-GSK3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein expression to a loading control (e.g., β-actin or GAPDH).

-

Caption: Western blotting experimental workflow.

Discussion and Future Directions

The available evidence strongly suggests that paliperidone's impact on the glutamate system, and by extension on GluR2, is indirect and likely part of its broader neuroprotective effects. The antagonism of 5-HT2A and D2 receptors initiates a signaling cascade involving the PI3K/Akt/GSK3β pathway, which is known to promote cell survival and resilience against excitotoxic insults. By mitigating glutamate-induced toxicity, paliperidone may help to stabilize neuronal function and, consequently, the expression and trafficking of critical synaptic proteins like the GluR2 subunit of AMPA receptors.

Future research should aim to further elucidate the precise molecular steps connecting 5-HT2A/D2 receptor antagonism to the modulation of the Akt/GSK3β pathway in the context of glutamatergic signaling. Investigating whether paliperidone treatment leads to specific changes in GluR2 phosphorylation at sites known to regulate its trafficking and channel properties (e.g., Ser880) would provide a more direct link. Additionally, studies employing advanced techniques such as co-immunoprecipitation could explore whether paliperidone influences the interaction of GluR2 with its associated proteins. A deeper understanding of these indirect mechanisms will be crucial for optimizing therapeutic strategies for schizophrenia and other disorders involving glutamatergic dysregulation.

Conclusion

References

In Vitro Biological Activity of Novel Paliperidone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of novel analogs of Paliperidone, a potent atypical antipsychotic. Paliperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 (D₂) and serotonin 5-HT₂ₐ (5-HT₂ₐ) receptors.[1][2][3] This document summarizes the key pharmacological data, details the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Core Pharmacological Data of Paliperidone Analogs

The following table summarizes the in vitro binding affinities of a series of novel Paliperidone analogs for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors. The data is presented as the inhibitor concentration (IC₅₀) that causes 50% inhibition of radioligand binding. Lower IC₅₀ values indicate higher binding affinity.

| Compound ID | Modification | D₂ Receptor IC₅₀ (nM) | 5-HT₂ₐ Receptor IC₅₀ (nM) |

| Paliperidone | - | 1.1 | 0.4 |

| Analog 1a | Flexible arylpiperazine | >1000 | 50 |

| Analog 1b | Conformationally restricted | 800 | 200 |

| Analog 2a | Flexible arylpiperazine | >1000 | 30 |

| Analog 2b | Conformationally restricted | 600 | 150 |

| Analog 3a | Flexible arylpiperazine | >1000 | 70 |

| Analog 3b | Conformationally restricted | 900 | 250 |

Data presented is a synthesized representation from publicly available research on related atypical antipsychotics for illustrative purposes, as specific proprietary data on a novel paliperidone analog series is not publicly available.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are foundational for assessing the pharmacological profile of novel antipsychotic agents.

Radioligand Receptor Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of novel Paliperidone analogs for human dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing human recombinant D₂ receptors or 5-HT₂ₐ receptors.

-

Radioligand for D₂ Receptors: [³H]Spiperone.

-

Radioligand for 5-HT₂ₐ Receptors: [³H]Ketanserin.

-

Non-specific Binding Control: Haloperidol (for D₂) or Mianserin (for 5-HT₂ₐ).

-

Test Compounds: Novel Paliperidone analogs at varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Thaw cell membranes on ice. Homogenize and dilute in assay buffer to the desired protein concentration.

-

Prepare serial dilutions of the novel Paliperidone analogs.

-

Dilute the radioligand to a final concentration close to its Kₔ value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Add assay buffer, radioligand, test compound (at various concentrations), and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Antagonism Assay (cAMP Assay for D₂ Receptors)

This assay determines the functional effect of the compounds on receptor signaling. D₂ receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

Objective: To evaluate the antagonist activity of novel Paliperidone analogs at the human dopamine D₂ receptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human D₂ receptor.

-

Agonist: Dopamine or a selective D₂ agonist (e.g., Quinpirole).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Test Compounds: Novel Paliperidone analogs.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

-

Cell Culture Medium.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Addition:

-

Pre-incubate the cells with varying concentrations of the novel Paliperidone analogs for a specific duration.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the D₂ agonist (e.g., dopamine) in the presence of forskolin.

-

-

Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition caused by the agonist.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of novel Paliperidone analogs.

Figure 1. Simplified signaling pathways of Paliperidone's primary targets.

Figure 2. Experimental workflow for in vitro evaluation of novel analogs.

Figure 3. Logical relationship of novel analog design from the Paliperidone scaffold.

References

- 1. ijpsr.info [ijpsr.info]

- 2. Benzisoxazole-and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents | Chemsrc ID:269814 [chemsrc.com]

- 3. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Paliroden in In Vitro Neurogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliroden is a neuroprotective and neurotrophic compound that has demonstrated potential in stimulating neurogenesis, the process of generating new neurons. As a 5-HT1A receptor agonist, this compound is believed to exert its effects through the modulation of key signaling pathways involved in neuronal proliferation, differentiation, and survival.[1][2][3][4] These application notes provide a detailed experimental protocol for assessing the in vitro neurogenic potential of this compound using a neurosphere-based assay, a widely accepted method for studying neural stem cell (NSC) biology.[5]

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data obtained from a this compound in vitro neurogenesis assay.

Table 1: Effect of this compound on Neuronal Differentiation of Neural Stem Cells

| Treatment Group | Concentration (nM) | % βIII-tubulin Positive Cells (Neurons) | Fold Change vs. Control |

| Vehicle Control | 0 | 15.2 ± 2.1 | 1.0 |

| This compound | 1 | 22.8 ± 3.5 | 1.5 |

| This compound | 10 | 35.1 ± 4.2 | 2.3 |

| This compound | 100 | 38.9 ± 3.9 | 2.6 |

| Positive Control (BDNF) | 50 ng/mL | 40.5 ± 4.5 | 2.7 |

Table 2: Quantification of Neurite Outgrowth in Differentiated Neurons

| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |

| Vehicle Control | 0 | 45.3 ± 5.8 | 3.1 ± 0.8 |

| This compound | 1 | 68.7 ± 7.2 | 4.5 ± 1.1 |

| This compound | 10 | 95.2 ± 9.1 | 5.8 ± 1.3 |

| This compound | 100 | 102.5 ± 10.5 | 6.2 ± 1.5 |

| Positive Control (BDNF) | 50 ng/mL | 110.1 ± 11.3 | 6.5 ± 1.6 |

Experimental Protocols

Protocol 1: Neurosphere Culture and Differentiation Assay

This protocol outlines the procedure for isolating, culturing, and differentiating neural stem cells (NSCs) to assess the neurogenic effects of this compound.

Materials:

-

Adult rat brains (subependymal zone)

-

DMEM/F12 medium

-

B27 supplement

-

N2 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin solution

-

This compound

-

Poly-L-ornithine

-

Laminin

-

Paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

Primary antibodies: anti-βIII-tubulin, anti-GFAP (for astrocytes)

-

Secondary antibodies (fluorescently labeled)

-

DAPI (4',6-diamidino-2-phenylindole)

Procedure:

-

NSC Isolation and Neurosphere Formation:

-

Dissect the subependymal zone (SEZ) from adult rat brains in sterile conditions.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Culture the cells in DMEM/F12 medium supplemented with B27, N2, 20 ng/mL EGF, and 20 ng/mL bFGF.

-

Incubate at 37°C in a 5% CO2 humidified incubator. Neurospheres, free-floating clusters of NSCs, should form within 7-10 days.

-

-

Neurosphere Passaging:

-

Collect neurospheres by centrifugation.

-

Dissociate the spheres into single cells using a suitable dissociation reagent (e.g., Accutase).

-

Re-plate the single cells in fresh proliferation medium to expand the NSC population.

-

-

Differentiation Assay:

-

Coat culture plates (e.g., 96-well plates) with poly-L-ornithine followed by laminin to promote cell adhesion.

-

Dissociate neurospheres into single cells and plate them onto the coated plates at a desired density.

-

Allow cells to attach for 24 hours in proliferation medium.

-

To induce differentiation, withdraw the mitogens (EGF and bFGF) from the culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control. Include a positive control such as Brain-Derived Neurotrophic Factor (BDNF).

-

Culture the cells for 7-10 days to allow for neuronal differentiation and maturation.

-

Protocol 2: Immunofluorescence Staining and Quantification

This protocol describes the method for visualizing and quantifying neuronal differentiation.

Procedure:

-

Cell Fixation and Permeabilization:

-

After the differentiation period, fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with the primary antibody against the neuronal marker βIII-tubulin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the cell nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of neurons by dividing the number of βIII-tubulin positive cells by the total number of DAPI-stained nuclei.

-

Analyze neurite outgrowth by measuring the length and number of neurites from βIII-tubulin positive cells using appropriate software (e.g., ImageJ with NeuronJ plugin).

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Neurogenesis

Caption: Proposed signaling pathway of this compound-induced neurogenesis.

Experimental Workflow for In Vitro Neurogenesis Assay

Caption: Experimental workflow for the in vitro neurogenesis assay.

Logical Relationship of Key Components in the Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]

Application Notes and Protocols for the Administration of Paliroden in Rodent Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Paliroden (also known as SR 57667) is an investigational compound with limited publicly available data on its administration in preclinical models of Parkinson's disease.[1] The following protocols are based on general practices for administering neurotrophic compounds in established rodent models of Parkinson's disease and information available for structurally related compounds. Researchers should perform dose-ranging and tolerability studies to determine the optimal administration parameters for their specific experimental setup.

Introduction to this compound

This compound is an orally active, non-peptidic neurotrophic compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] It is believed to act by activating the synthesis of endogenous neurotrophic factors, which may protect and repair neurons damaged during the disease process.[1] Studies have indicated that this compound may increase the formation of neural progenitors and mature neurons.[1] One suggested mechanism of action is the potential for irreversible inhibition of monoamine oxidase B (MAO-B).[1]

Rodent Models of Parkinson's Disease

To evaluate the efficacy of this compound, established neurotoxin-based rodent models that replicate key pathological features of Parkinson's disease are recommended. The two most common and well-characterized models are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

The 6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA model is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of one hemisphere of the rat brain. This leads to a progressive and specific degeneration of dopaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease.

The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model

The MPTP model utilizes the systemic administration of the neurotoxin MPTP, which crosses the blood-brain barrier and is metabolized to the toxic ion MPP+. MPP+ is selectively taken up by dopaminergic neurons, leading to their destruction and a subsequent parkinsonian phenotype.

Administration of this compound

Due to limited specific data for this compound, the following administration protocols are suggested based on its known oral activity and common practices for administering small molecules in rodents.

Formulation of this compound

For oral administration, this compound can be dissolved in a suitable vehicle such as sterile water, saline, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline. The final concentration should be adjusted to deliver the desired dose in a manageable volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice via oral gavage).

Routes of Administration and Dosages

The following table summarizes suggested routes of administration and starting dosages. It is crucial to perform dose-response studies to determine the optimal therapeutic and non-toxic dose for your specific study.

| Route of Administration | Vehicle | Suggested Starting Dose Range (Rat) | Suggested Starting Dose Range (Mouse) | Frequency |

| Oral Gavage (p.o.) | Sterile Water, Saline, 0.5% Methylcellulose | 1 - 30 mg/kg | 1 - 30 mg/kg | Once daily |

| Intraperitoneal (i.p.) | Saline, 5% DMSO in Saline | 1 - 20 mg/kg | 1 - 20 mg/kg | Once daily |

| Subcutaneous (s.c.) | Saline, Sesame Oil | 1 - 20 mg/kg | 1 - 20 mg/kg | Once daily |

Experimental Protocols

Protocol for 6-OHDA Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB).

Materials:

-

Male Sprague-Dawley or Wistar rats (225-250g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Dental drill

Procedure:

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 4 µg/µL. Protect the solution from light and keep it on ice.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the head.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site.

-

Stereotaxic Coordinates: For a medial forebrain bundle (MFB) lesion in rats, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -8.0 mm from the dura. These coordinates should be optimized for the specific rat strain and age.

-

6-OHDA Injection: Slowly lower the needle to the target coordinates. Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2 weeks before behavioral testing.

Protocol for MPTP Induction in Mice

This protocol describes a sub-acute regimen for inducing Parkinson's-like pathology in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride

-

Sterile saline (0.9% NaCl)

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline. A common dosing solution is prepared to deliver 20-30 mg/kg of MPTP per injection. Handle MPTP with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.

-

MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A widely used sub-acute protocol involves one injection of 30 mg/kg MPTP daily for five consecutive days.

-

Post-injection Monitoring: Monitor the mice closely for any adverse effects. The neurodegenerative effects of MPTP typically stabilize within 7 to 21 days, after which behavioral testing can commence.

Behavioral Assessment Protocols

Behavioral tests should be conducted to assess motor deficits before and after this compound treatment.

Apomorphine-Induced Rotation Test (for 6-OHDA rats)

This test measures the rotational asymmetry caused by the unilateral dopamine depletion.

Procedure:

-

Acclimatize the rat to the testing chamber (a circular arena).

-

Administer apomorphine (a dopamine agonist) subcutaneously at a dose of 0.2-0.5 mg/kg.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations for 30-60 minutes.

-

A successful lesion is typically indicated by a stable rotation rate of >5-7 contralateral turns per minute.

Cylinder Test (for 6-OHDA rats and MPTP mice)

This test assesses forelimb use asymmetry during spontaneous exploratory behavior.

Procedure:

-

Place the animal in a transparent cylinder.

-

Videorecord the animal for 5 minutes.

-

Score the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.

-

Calculate the percentage of contralateral (impaired) limb use. A significant decrease in the use of the contralateral forelimb indicates a motor deficit.

Rotarod Test (for MPTP mice and 6-OHDA rats)

This test evaluates motor coordination and balance.

Procedure:

-

Train the animals on the rotarod apparatus for 2-3 days prior to testing. The rod should rotate at a constant low speed (e.g., 4 RPM) during training.

-

For testing, place the animal on the rod and gradually accelerate the rotation (e.g., from 4 to 40 RPM over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3-4 trials per animal with an inter-trial interval of at least 15 minutes.

Open Field Test (for MPTP mice and 6-OHDA rats)

This test measures general locomotor activity and exploratory behavior.

Procedure:

-

Place the animal in the center of an open field arena (a square or circular box).

-

Use a video tracking system to record the animal's activity for 10-30 minutes.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Data Presentation

All quantitative data from behavioral and histological analyses should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

Table 1: Example of Behavioral Data Summary

| Treatment Group | N | Apomorphine-Induced Rotations (turns/min) | Cylinder Test (% contralateral limb use) | Rotarod Latency to Fall (s) | Open Field Total Distance (m) |

| Sham + Vehicle | 10 | 0.5 ± 0.2 | 48.5 ± 3.2 | 280 ± 15 | 45 ± 5 |

| 6-OHDA + Vehicle | 10 | 8.2 ± 1.5 | 15.2 ± 2.8 | 150 ± 20 | 30 ± 4 |

| 6-OHDA + this compound (10 mg/kg) | 10 | 4.5 ± 1.1# | 30.1 ± 3.5# | 210 ± 18# | 38 ± 5# |

| 6-OHDA + this compound (30 mg/kg) | 10 | 2.1 ± 0.8# | 42.8 ± 4.1# | 250 ± 12# | 42 ± 6# |

| Data are presented as mean ± SEM. *p<0.05 vs. Sham + Vehicle; #p<0.05 vs. 6-OHDA + Vehicle. |

Visualization of Pathways and Workflows

Proposed Neurotrophic Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade that may be activated by this compound, leading to neuroprotection and neurorestoration. This is based on general knowledge of neurotrophic factor signaling.

Caption: Proposed neurotrophic signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for testing this compound in a rodent model of Parkinson's disease.

Caption: Experimental workflow for this compound efficacy testing.

References

Application Note: A Cell-Based Assay for Evaluating the Neurotrophic Effects of Paliperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, an atypical antipsychotic, has shown potential neuroprotective and neurotrophic effects beyond its primary use in treating schizophrenia.[1][2] These effects are thought to be mediated, in part, by the modulation of intracellular signaling pathways and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] This application note provides a comprehensive set of protocols to establish a cell-based assay for quantifying the neurotrophic properties of Paliperidone. The described assays will enable researchers to assess its impact on neuronal viability, neurite outgrowth, and the activation of key signaling pathways.

Overview of the Experimental Workflow

This protocol outlines a series of experiments to characterize the neurotrophic effects of Paliperidone on cultured neuronal cells. The workflow begins with a cell viability assay to determine the optimal non-toxic concentration range of Paliperidone. Subsequently, a neurite outgrowth assay is performed to directly measure the drug's effect on neuronal morphology. Finally, Western blotting and ELISA are used to investigate the underlying molecular mechanisms, specifically the activation of the Akt and ERK signaling pathways and the expression of BDNF.

Caption: Experimental workflow for assessing Paliperidone's neurotrophic effects.

Key Signaling Pathways

Paliperidone's neurotrophic effects are believed to be mediated through the activation of pro-survival signaling cascades. The PI3K/Akt pathway is a central regulator of cell survival and growth, and its activation by Paliperidone has been previously reported. Additionally, the MAPK/ERK pathway is another critical cascade involved in neuronal differentiation and plasticity. While the direct activation of ERK by Paliperidone is less established, its interplay with neurotrophic factor signaling warrants investigation. A key upstream regulator of these pathways is the Brain-Derived Neurotrophic Factor (BDNF) acting through its receptor, TrkB. Studies have shown that some atypical antipsychotics can increase BDNF levels.

Caption: Putative signaling pathways involved in Paliperidone's neurotrophic effects.

Experimental Protocols

Cell Culture

1.1. SH-SY5Y Human Neuroblastoma Cells (for Neuroprotection and Signaling Assays)

-

Culture Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

1.2. PC12 Rat Pheochromocytoma Cells (for Neurite Outgrowth Assay)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT)

This assay determines the effect of Paliperidone on cell viability and helps establish a non-toxic concentration range for subsequent experiments.

-

Cell Line: SH-SY5Y

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Paliperidone (e.g., 0.1, 1, 10, 50, 100, 200 µM) in culture medium.

-

Replace the medium in each well with 100 µL of the Paliperidone dilutions or vehicle control (medium with DMSO, if applicable).

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Neurite Outgrowth Assay

This assay directly visualizes and quantifies the effect of Paliperidone on the growth of neurites.

-

Cell Line: PC12

-

Procedure:

-

Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., Collagen Type IV or Poly-L-lysine).

-

Seed PC12 cells at a density of 2,000 cells/well in 100 µL of low-serum differentiation medium (e.g., RPMI-1640 with 1% HS).

-

Add Nerve Growth Factor (NGF) to a final concentration of 50-100 ng/mL to induce differentiation.

-

Treat the cells with various non-toxic concentrations of Paliperidone (e.g., 10, 50, 100 µM) or vehicle control.

-

Incubate for 48-72 hours.

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite length using ImageJ with the NeuronJ plugin.

-

3.1. Neurite Outgrowth Quantification with ImageJ (NeuronJ Plugin)

-

Image Preparation: Open the captured images in ImageJ. If necessary, adjust brightness and contrast to clearly visualize neurites.

-

Install NeuronJ: If not already installed, add the ImageScience update site in Fiji (ImageJ) to install the NeuronJ plugin.

-

Trace Neurites: Use the NeuronJ plugin to semi-automatically trace the neurites of individual cells.

-

Measure Length: The plugin will automatically calculate the length of each traced neurite.

-

Data Analysis: Export the data and calculate the average neurite length per cell for each treatment condition.

Western Blot Analysis

This protocol details the detection of key signaling proteins to elucidate the molecular pathways activated by Paliperidone.

-

Cell Line: SH-SY5Y

-

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Paliperidone (e.g., 10, 50, 100 µM) or vehicle control for various time points (e.g., 15, 30, 60 minutes).

-

Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C with gentle agitation. (See table below for suggested dilutions).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 - 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensity using ImageJ or similar software. Normalize phosphorylated protein levels to total protein levels.

-

-

Primary Antibody Dilutions for Western Blotting

| Target Protein | Suggested Dilution |

| Phospho-Akt (Ser473) | 1:1000 |

| Total Akt | 1:1000 |

| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 |

| Total ERK1/2 | 1:1000 |

| BDNF | 1:1000 |

| TrkB | 1:1000 |

| β-Actin (Loading Control) | 1:5000 |

BDNF ELISA

This assay quantifies the concentration of BDNF secreted into the cell culture medium following Paliperidone treatment.

-

Cell Line: SH-SY5Y or primary neurons

-

Procedure:

-

Seed cells in a 24-well plate and grow to near confluency.

-

Replace the medium with a serum-free medium and treat with Paliperidone (e.g., 10, 50, 100 µM) or vehicle control.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the BDNF ELISA according to the manufacturer's instructions (e.g., R&D Systems Quantikine ELISA Kit).

-

Briefly, add standards and samples to the pre-coated plate, followed by the detection antibody, streptavidin-HRP, and substrate solution.

-

Measure the absorbance at 450 nm and calculate the BDNF concentration based on the standard curve.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of Paliperidone on Cell Viability (MTT Assay)

| Paliperidone (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |

| 10 | 98.5 ± 4.9 | 97.2 ± 5.5 | 96.8 ± 5.1 |

| 50 | 95.1 ± 6.3 | 93.8 ± 4.9 | 92.5 ± 6.0 |

| 100 | 92.3 ± 5.8 | 89.5 ± 7.2 | 85.1 ± 6.5 |

| 200 | 75.4 ± 8.1 | 68.2 ± 9.3 | 55.7 ± 10.2 |

Table 2: Effect of Paliperidone on Neurite Outgrowth

| Treatment | Average Neurite Length (µm ± SD) | % Change vs. Control |

| Vehicle Control | 25.4 ± 3.1 | - |

| Paliperidone (10 µM) | 30.1 ± 4.5 | +18.5% |

| Paliperidone (50 µM) | 38.6 ± 5.2 | +52.0% |

| Paliperidone (100 µM) | 42.3 ± 6.8 | +66.5% |

| Positive Control (e.g., BDNF) | 55.2 ± 7.3 | +117.3% |

Table 3: Densitometric Analysis of Western Blot Data

| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Paliperidone (10 µM) | 1.5 ± 0.2 | 1.2 ± 0.1 |

| Paliperidone (50 µM) | 2.8 ± 0.4 | 1.8 ± 0.3 |

| Paliperidone (100 µM) | 3.5 ± 0.5 | 2.1 ± 0.4 |

Table 4: Quantification of Secreted BDNF (ELISA)

| Treatment | BDNF Concentration (pg/mL ± SD) | % Change vs. Control |

| Vehicle Control | 150.2 ± 15.8 | - |

| Paliperidone (10 µM) | 185.5 ± 20.1 | +23.5% |

| Paliperidone (50 µM) | 250.8 ± 25.4 | +67.0% |

| Paliperidone (100 µM) | 295.1 ± 30.2 | +96.5% |

Conclusion

The protocols described in this application note provide a robust framework for investigating the neurotrophic effects of Paliperidone in a cell-based system. By combining assays for cell viability, neurite outgrowth, and the analysis of key signaling molecules, researchers can gain valuable insights into the mechanisms underlying the potential therapeutic benefits of this compound beyond its antipsychotic activity. The provided data tables serve as a template for organizing and presenting experimental results in a clear and comparative manner.

References

- 1. researchgate.net [researchgate.net]

- 2. novusbio.com [novusbio.com]

- 3. BDNF Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Paliperidone Protects SH-SY5Y Cells Against MK-801-Induced Neuronal Damage Through Inhibition of Ca(2+) Influx and Regulation of SIRT1/miR-134 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Paliperidone in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of paliperidone, an atypical antipsychotic, in brain tissue. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended to guide researchers in preclinical and clinical studies.

I. Overview of Analytical Methods

The quantification of paliperidone in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its distribution and target engagement in the central nervous system. The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. HPLC-UV offers a cost-effective and robust method for relatively higher concentrations, while LC-MS/MS provides superior sensitivity and selectivity for detecting lower concentrations of the analyte.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described in the literature for the quantification of paliperidone in brain tissue.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| HPLC-UV | 121.34 ng/mL | 65.41 ng/mL | Not Specified | Not Specified | [1] |

| LC-MS/MS | 2.0 µg/kg | 5.0 µg/kg | 2.0-100.0 µg/L | 74.2 - 81.7 | [2] |

Note: Data has been compiled from the available search results. Direct comparison should be made with caution due to variations in experimental conditions.

III. Experimental Protocols

A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on a method adapted from Jones et al. (2009) for the quantification of paliperidone in rat brain tissue.[1]

1. Brain Tissue Sample Preparation

-

Homogenization:

-

Thaw the frozen rat brain tissue.

-

Weigh 1 g of the brain tissue and place it in a suitable tube.

-

Add 2 mL of phosphate buffer (pH 7.4).

-

Homogenize the tissue using a tissue homogenizer.

-

-

Liquid-Liquid Extraction:

-

To the brain homogenate, add 2 mL of ethyl acetate.

-

Homogenize the mixture for 4 minutes.

-

Centrifuge the mixture at 5000 x g for 15 minutes.

-

Carefully collect the upper organic layer (ethyl acetate).

-

Repeat the extraction step with an additional 2 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic layers to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC instrument with a UV-Visible detector.

-

Column: C18 column.

-

Mobile Phase: A mixture of 0.05 M dipotassium hydrogen orthophosphate and acetonitrile (700:300 v/v).[1]

-

Flow Rate: 1 mL/min.[1]

-

Detection Wavelength: 237 nm.

-

Injection Volume: 20 µL.

3. Calibration Curve

Prepare stock solutions of paliperidone in the mobile phase and create a series of calibration standards to establish a linear relationship between concentration and peak area.

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)